2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate
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Overview
Description
2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole core, a morpholine ring, and methoxyethoxycarbonyl and dimethyl substituents. Its molecular formula is C18H21NO7, and it has a molecular weight of 363.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-((2-methoxyethoxy)carbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate
- 3-((2-methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate
Uniqueness
What sets 2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate apart from similar compounds is its unique combination of functional groups and structural features. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
[3-(2-methoxyethoxycarbonyl)-1,2-dimethylindol-5-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-13-17(18(22)26-11-10-24-3)15-12-14(4-5-16(15)20(13)2)27-19(23)21-6-8-25-9-7-21/h4-5,12H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSDAMPCUAACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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